

A Comparative Guide to the X-ray Diffraction Analysis of Tetrapropylammonium Iodide Crystals

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Compound of Interest

Compound Name: *Tetrapropylammonium iodide*

Cat. No.: *B146149*

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This guide provides a detailed comparison of the crystallographic data of **Tetrapropylammonium iodide** (TPAI) and related structures, supported by experimental protocols. It is intended for researchers, scientists, and professionals in drug development who are interested in the solid-state characterization of quaternary ammonium salts.

Comparative Crystallographic Data

Single-crystal X-ray diffraction (XRD) is a powerful technique for determining the precise atomic arrangement within a crystalline solid.^[1] For **Tetrapropylammonium iodide** ($C_{12}H_{28}IN$), XRD analysis has been crucial in understanding its structure and phase behavior.^[1] The low-temperature phase of TPAI has been determined to crystallize in an orthorhombic system.^[1]

Below is a summary of the crystallographic data for the low-temperature phase of TPAI, compared with other relevant tetraalkylammonium halides.

Parameter	Tetrapropylammonium Iodide (Low-Temp. Phase)	Tetraethylammonium Iodide
Formula	$C_{12}H_{28}IN$ [2]	$C_8H_{20}IN$ [3]
Crystal System	Orthorhombic[1]	Distorted Wurtzite Lattice[3]
Space Group	$P\ 2_12_12_1$ [2]	-
a (Å)	14.037[2]	-
b (Å)	11.7160[2]	-
c (Å)	9.3020[2]	-
α (°)	90[2]	-
β (°)	90[2]	-
γ (°)	90[2]	-
z	4[2]	-
Comments	The I^- ion is surrounded by four $[(C_3H_7)_4N]^+$ cationic units. [4] The distance from the I^- ion to the nearest N atom is 4.65 Å.[4]	At the nitrogen atom, the coordination is a flattened tetrahedron.[3]

Data for Tetraethylammonium Iodide is limited in the provided search results. A full comparison would require more specific crystallographic data for this compound.

Experimental Protocols

The determination of a crystal structure by XRD follows a well-defined workflow, from sample preparation to data analysis.

The quality of the single crystals is a deciding factor for a successful XRD analysis.[5] For TPAI, the growth of single crystals for X-ray analysis has been reported to be comparatively easy.[4] Common methods for growing high-quality single crystals of organic compounds include:

- Slow Evaporation: A saturated or nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered and allowed to stand undisturbed, permitting the solvent to evaporate slowly, leading to the formation of crystals.[6]
- Solvent Layering/Diffusion: This technique relies on the differing solubility of the compound in two miscible solvents. A solution of the compound is placed in a narrow vessel, and a less dense "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top. Slow diffusion at the interface of the two liquids gradually reduces the solubility of the compound, promoting crystallization.[5][6]
- Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[5]

For TPAI, a common purification method involves crystallization from ethanol, an ethanol/diethyl ether mixture, or aqueous acetone.[7]

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection. The general procedure is as follows:

- Crystal Mounting: A single crystal of appropriate size (typically < 0.5 mm) is mounted on a goniometer head.
- X-ray Source: A beam of monochromatic X-rays is directed at the crystal.[8] Common X-ray sources in laboratory diffractometers use a Cu K α anode ($\lambda = 0.1542$ nm).[9]
- Diffraction: The crystal lattice diffracts the X-rays at specific angles, producing a unique diffraction pattern of spots (reflections).[8]
- Data Acquisition: The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted beams are recorded by a detector. This process is often carried out at low temperatures (e.g., using a nitrogen stream) to minimize thermal vibrations of the atoms.

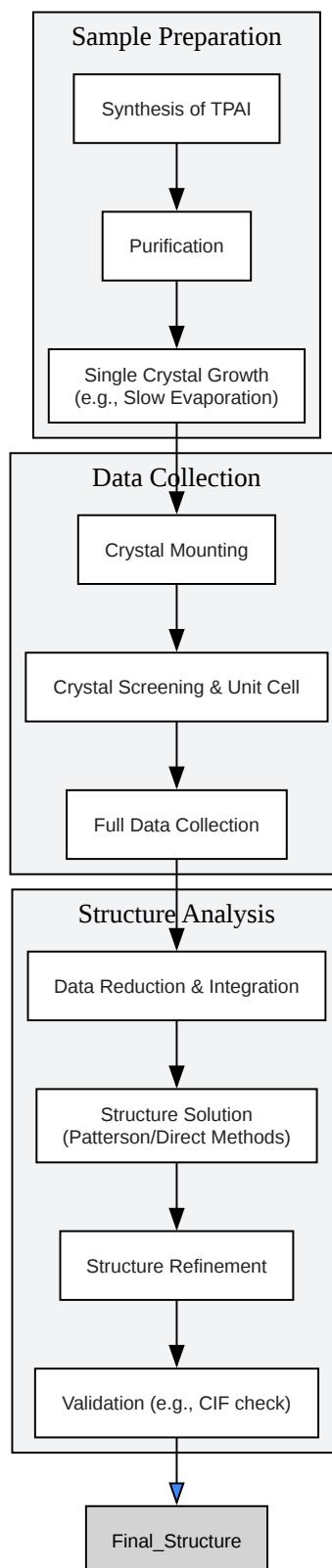
The collected diffraction data is then used to determine the crystal structure.

- Unit Cell and Space Group Determination: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's symmetry (space group).

- Structure Solution: The intensities of the reflections are used to determine the positions of the atoms within the unit cell. For TPAI, the position of the heavy iodide atom was located from a Patterson map, and the nitrogen and carbon atoms were subsequently found using a Fourier synthesis.[4]
- Structure Refinement: The initial atomic model is refined using a least-squares method to achieve the best possible fit between the observed diffraction pattern and the pattern calculated from the model.[10]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for single-crystal X-ray diffraction analysis.



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